3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid
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Overview
Description
3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, which imparts unique chemical and biological properties .
Preparation Methods
The synthesis of 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of related compounds involves the use of hydrazine and phenylhydrazine, which react to form pyrazolopyrimidine derivatives . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as maintaining an inert atmosphere and specific temperature ranges .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include hydrazine, phenylhydrazine, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pyrazolopyrimidine derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Compared to other pyrazolopyrimidine derivatives, 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid has unique properties due to its specific functional groups. Similar compounds include:
- 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide .
- 5-Ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-piperidinyl)ethyl]benzenesulfonamide .
These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H24N4O5S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate |
InChI |
InChI=1S/C19H24N4O5S/c1-5-8-14-16-17(23(4)22-14)19(24)21-18(20-16)13-11-12(29(25,26)28-7-3)9-10-15(13)27-6-2/h9-11H,5-8H2,1-4H3,(H,20,21,24) |
InChI Key |
DBEUWCBPDBKWCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)OCC)OCC)C |
Origin of Product |
United States |
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